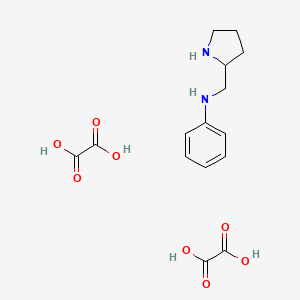
N-(Pyrrolidin-2-ylmethyl)aniline dioxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Pyrrolidin-2-ylmethyl)aniline dioxalate is a chemical compound with the molecular formula C15H20N2O8 and a molecular weight of 356.33 g/mol . It is known for its unique structure, which includes a pyrrolidine ring attached to an aniline moiety, and is often used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyrrolidin-2-ylmethyl)aniline dioxalate typically involves the reaction of pyrrolidine with aniline under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with oxalic acid to form the dioxalate salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
N-(Pyrrolidin-2-ylmethyl)aniline dioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The aniline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
N-(Pyrrolidin-2-ylmethyl)aniline dioxalate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in organic synthesis and materials science.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(Pyrrolidin-2-ylmethyl)aniline dioxalate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and aniline moiety play crucial roles in its binding and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
- N-(Pyrrolidin-2-ylmethyl)aniline hydrochloride
- N-(Pyrrolidin-2-ylmethyl)aniline sulfate
- N-(Pyrrolidin-2-ylmethyl)aniline phosphate
Uniqueness
N-(Pyrrolidin-2-ylmethyl)aniline dioxalate is unique due to its specific dioxalate salt form, which may confer distinct solubility, stability, and reactivity properties compared to other similar compounds .
生物活性
N-(Pyrrolidin-2-ylmethyl)aniline dioxalate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H16N2⋅2C2H2O4. Its structural features include:
- Pyrrolidine Ring : This five-membered ring enhances the compound's reactivity and ability to interact with biological targets.
- Aniline Moiety : The aniline part of the molecule is crucial for its biological interactions, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The pyrrolidine ring allows for versatile binding capabilities, potentially leading to the modulation of various biological pathways. Research indicates that it may inhibit certain enzymes or activate receptors involved in crucial physiological processes.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity . It has been tested against several bacterial strains, showing varying degrees of effectiveness. For instance, compounds structurally similar to this compound have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Anticancer Potential
Research into the anticancer properties of this compound is ongoing. Initial findings indicate that it may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A comparative analysis was conducted on various derivatives of this compound.
- Results indicated that modifications to the aniline moiety significantly influenced antimicrobial efficacy, with some derivatives outperforming standard antibiotics.
- Cytotoxicity Assays :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| This compound | C11H16N2·2C2H2O4 | Exhibits dual functionality from pyrrolidine and aniline moieties |
| 3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate | C11H14Cl2N2·2C2H2O4 | Enhanced reactivity due to dichloro substitution |
| 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate | C12H18N2·2C2H2O4 | Potential for increased biological activity due to methyl substitution |
This table illustrates how structural variations influence the biological activity of related compounds.
特性
IUPAC Name |
oxalic acid;N-(pyrrolidin-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2C2H2O4/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11;2*3-1(4)2(5)6/h1-3,5-6,11-13H,4,7-9H2;2*(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIWZAOENWYHER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2=CC=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














